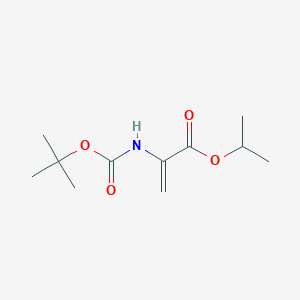
イソプロピル 2-((tert-ブトキシカルボニル)アミノ)アクリレート
概要
説明
Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is a chemical compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . It is commonly used in research and development, particularly in the field of organic chemistry. This compound is known for its utility in various synthetic applications due to its unique structural properties.
科学的研究の応用
Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用機序
Target of Action
Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is a research chemical
Mode of Action
It’s known that this compound can participate in reactions as a building block . For instance, it can react with 3-phenoxyphenylboronic acid in the presence of a catalyst and sodium hydrogencarbonate . The exact interaction with its targets would depend on the specific reaction conditions and the other reactants involved.
Result of Action
Given its use as a building block in chemical reactions , it’s likely that its effects would be primarily at the molecular level, contributing to the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate typically involves the protection of an amino group using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide to take care of the amine .
Industrial Production Methods: Industrial production methods for Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various research applications .
化学反応の分析
Types of Reactions: Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols or amines .
類似化合物との比較
- Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate
- tert-Butyloxycarbonyl protecting group
Comparison: Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is unique due to its specific structural properties, which make it particularly useful in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in various research applications .
特性
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)15-9(13)8(3)12-10(14)16-11(4,5)6/h7H,3H2,1-2,4-6H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKOTHXYXZVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















